

# YTP-17: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YTP-17    |           |
| Cat. No.:            | B10861930 | Get Quote |

### **Abstract**

YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making the YAP-TEAD interaction an attractive therapeutic target. This document provides a comprehensive technical overview of YTP-17, including its chemical structure, physicochemical properties, biological activity, and the methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo pathway.

## **Chemical Structure and Physicochemical Properties**

**YTP-17** is a dihydrobenzofurane analog. Its chemical structure and key properties are summarized below.



| Property           | Value                                                                                                                                           | Source                  |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| Chemical Structure | YTP-17 Chemical Structure                                                                                                                       | [1]                     |
| Molecular Formula  | C26H25CIF2N2O4                                                                                                                                  | [2][3]                  |
| Molecular Weight   | 502.94 g/mol                                                                                                                                    | [2][3]                  |
| IUPAC Name         | (S)-4-((S)-2-(4-chloro-3,5-difluorophenyl)-7-(methylamino)-2,3-dihydrobenzofuran-3-yl)-N-methyl-2,3-dihydrobenzo[b][1] [4]dioxine-6-carboxamide | Inferred from structure |
| SMILES             | FC1=CC2=C(INVALID-LINK<br>=C1CI)CINVALID-LINK<br>(CNC)O2                                                                                        | [5]                     |
| Appearance         | White to off-white solid                                                                                                                        | [5]                     |
| Solubility         | Soluble in DMSO (≥ 100 mg/mL)                                                                                                                   | [2]                     |

Table 1: Chemical and Physicochemical Properties of YTP-17

## **Biological Activity and Pharmacological Properties**

**YTP-17** is a highly potent inhibitor of the YAP-TEAD protein-protein interaction. This interaction is essential for the transcriptional activity of YAP, a key downstream effector of the Hippo pathway. By disrupting this interaction, **YTP-17** effectively suppresses the oncogenic functions of YAP.



| Parameter                       | Value                      | Cell Line / Assay                                                  | Source |
|---------------------------------|----------------------------|--------------------------------------------------------------------|--------|
| YAP-TEAD Interaction IC50       | 4 nM                       | Biochemical Assay<br>(TR-FRET)                                     | [2][3] |
| Antiproliferative Activity IC50 | 45 nM                      | NCI-H2052<br>(Mesothelioma)                                        | [2][3] |
| In Vivo Efficacy                | 45% tumor volume reduction | NCI-H226 Xenograft<br>Model (60 mg/kg, oral,<br>daily for 2 weeks) | [3]    |

Table 2: Biological and Pharmacological Data for YTP-17

### **Mechanism of Action**

The Hippo signaling pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The transcriptional coactivator Yes-associated protein (YAP) is a central component of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP. **YTP-17** acts by directly binding to TEAD and preventing its interaction with YAP, thereby inhibiting the transcription of downstream target genes.





Hippo Signaling Pathway and YTP-17 Mechanism of Action

Click to download full resolution via product page

**Figure 1:** Mechanism of action of **YTP-17** in the Hippo signaling pathway.



## **Experimental Protocols**

Detailed experimental protocols for the characterization of **YTP-17** are provided below. These are representative protocols based on standard methodologies and the available information.

## YAP-TEAD Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of **YTP-17** on the YAP-TEAD protein-protein interaction.

#### Materials:

- Recombinant human TEAD protein (e.g., GST-tagged)
- Biotinylated peptide derived from the TEAD-binding domain of YAP
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume microplates
- · TR-FRET-compatible plate reader

#### Procedure:

- Prepare a serial dilution of YTP-17 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- In a 384-well plate, add the TEAD protein, biotinylated YAP peptide, and the YTP-17 dilution (or DMSO for control).
- Incubate for 60 minutes at room temperature.
- Add the Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.



- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Acceptor).
- The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

### **Cell Proliferation Assay (NCI-H2052)**

This assay measures the effect of **YTP-17** on the proliferation of the NCI-H2052 mesothelioma cell line.

#### Materials:

- NCI-H2052 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- YTP-17
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

#### Procedure:

- Seed NCI-H2052 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare a serial dilution of YTP-17 in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of YTP-17.
- Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.



- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

### In Vivo Xenograft Study (NCI-H226)

This study evaluates the anti-tumor efficacy of YTP-17 in a mouse model.

#### Materials:

- Female immunodeficient mice (e.g., NOD-SCID)
- NCI-H226 cells
- Matrigel
- YTP-17
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
- Calipers

#### Procedure:

- Subcutaneously inject a suspension of NCI-H226 cells and Matrigel into the flank of each mouse.
- Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm<sup>3</sup>.
- Randomize the mice into vehicle control and YTP-17 treatment groups.
- Administer YTP-17 (e.g., 60 mg/kg) or vehicle daily via oral gavage.

### Foundational & Exploratory





- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
- Monitor animal body weight and general health throughout the study.
- After the treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis if required.





General Experimental Workflow for YTP-17 Characterization

Click to download full resolution via product page

Figure 2: A generalized experimental workflow for the preclinical characterization of YTP-17.

### **ADME and Pharmacokinetic Profile**



While **YTP-17** is reported to be orally active and efficacious in a mouse xenograft model, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data are not publicly available at the time of this writing. For a drug development candidate, a comprehensive ADME/PK profiling would be essential, including parameters such as:

- Solubility and Permeability: To assess oral absorption potential.
- Metabolic Stability: In liver microsomes and hepatocytes to predict in vivo clearance.
- Plasma Protein Binding: To determine the fraction of free, pharmacologically active drug.
- CYP450 Inhibition: To evaluate the potential for drug-drug interactions.
- In Vivo Pharmacokinetics: In rodents to determine key parameters like Cmax, Tmax, AUC, half-life, and oral bioavailability.

### Conclusion

YTP-17 is a promising preclinical candidate that potently and selectively inhibits the YAP-TEAD protein-protein interaction. Its demonstrated cellular activity and in vivo anti-tumor efficacy highlight the therapeutic potential of targeting the Hippo signaling pathway. Further investigation into its detailed ADME/PK properties and broader preclinical development are warranted to fully assess its clinical utility. This technical guide provides a foundational understanding of YTP-17 for researchers and drug developers working in the field of oncology and targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. 2.6. Mouse xenograft tumor models and treatments [bio-protocol.org]
- 3. Making sure you're not a bot! [find.lib.uoc.gr]



- 4. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [YTP-17: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861930#ytp-17-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com